O,O,O-Triphenyl phosphorothioate

Tribochemistry Extreme-pressure additives Surface analysis

Formulators seeking ashless extreme-pressure protection without yellow-metal corrosion face a limited supplier base. Triphenyl phosphorothioate (TPPT) delivers dual phosphate/iron sulfide tribofilms that match ZDDP anti-wear performance on DLC coatings while eliminating catalyst-poisoning metallic residues. - Treat rates of 0.1-1.0 wt% provide EP protection in gearboxes and hydraulic fluids. - Non-corrosive to copper and brass; stable >168 hr at 150 °C. - REACH SVHC listed (Jan 2025); EU/EEA articles >0.1% w/w trigger communication obligations.

Molecular Formula C18H15O3PS
Molecular Weight 342.3 g/mol
CAS No. 597-82-0
Cat. No. B1584501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,O,O-Triphenyl phosphorothioate
CAS597-82-0
Molecular FormulaC18H15O3PS
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OP(=S)(OC2=CC=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C18H15O3PS/c23-22(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H
InChIKeyIKXFIBBKEARMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O,O,O-Triphenyl Phosphorothioate (CAS 597-82-0): Core Identity and Industrial Positioning for Scientific Procurement


O,O,O-Triphenyl phosphorothioate (TPPT; CAS 597-82-0) is a triaryl phosphorothionate ester with molecular formula C₁₈H₁₅O₃PS and molecular weight 342.35 g/mol [1]. It belongs to the organothiophosphate class, distinguished by a P=S bond where sulfur replaces the phosphoryl oxygen present in conventional phosphate esters [2]. TPPT functions across three primary industrial domains: as an ashless extreme-pressure/anti-wear (EP/AW) additive in lubricants, greases, and hydraulic fluids; as a flame-retardant plasticizer in polymers and coatings; and historically as an insecticidal/acaricidal agent acting through acetylcholinesterase inhibition [3]. The compound is a solid at ambient temperature (melting point ~48–53 °C), exhibits low aqueous solubility (~1.7 × 10⁻³ g/L at 25 °C), and has a high logP of approximately 5.0–5.4, indicating strong lipophilicity [4]. In January 2025, TPPT was added to the ECHA REACH Candidate List of Substances of Very High Concern (SVHC) due to its persistent, bioaccumulative, and toxic (PBT) properties [5].

Why O,O,O-Triphenyl Phosphorothioate Cannot Be Readily Replaced by Generic Phosphate Esters or Conventional EP Additives


Generic substitution within the organophosphorus additive class fails for TPPT because its P=S sulfur atom confers a fundamentally distinct tribochemical reactivity, thermal stability profile, and environmental fate compared to its closest structural analog, triphenyl phosphate (TPhP). While TPhP provides only phosphorus-based anti-wear films, TPPT generates a dual-chemistry tribofilm containing both phosphate and inorganic iron sulfide (FeS) layers [1]. This sulfur contribution enables legitimate extreme-pressure (EP) load-carrying capacity that pure phosphate esters cannot deliver. Compared to metallic anti-wear additives such as zinc dialkyldithiophosphates (ZDDPs), TPPT is ashless—eliminating catalyst poisoning and deposit formation in emission-sensitive applications—yet multiple tribological studies demonstrate that TPPT can match or exceed ZDDP wear protection on advanced coated surfaces [2]. Furthermore, unlike conventional sulfurized-fat EP additives, TPPT exhibits non-corrosive behavior toward yellow metals (copper, brass), expanding formulation compatibility [3]. The recent SVHC listing of TPPT for PBT properties also introduces a regulatory selection criterion that differentiates it from alternatives not currently subject to equivalent authorization requirements under REACH [4]. These compound-specific characteristics mean that no single in-class substitute simultaneously provides ashless EP performance, yellow-metal compatibility, and the specific tribofilm chemistry of TPPT.

Quantitative Differentiation Evidence for O,O,O-Triphenyl Phosphorothioate Against Closest Analogs and Alternatives


Dual P+S Tribofilm Chemistry vs. P-Only (TCP) and S-Only (MBT) Films in Pentaerythritol Ester

In a direct four-ball tribological comparison of three representative EP/AW additives in pentaerythritol ester base oil, tricresyl phosphate (TCP) formed a pure organic phosphate anti-wear film containing 4% phosphorus (P) and no sulfur (S). In contrast, O,O,O-triphenyl phosphorothioate (TPPT) generated a blended tribofilm consisting of organic phosphate plus inorganic iron sulfide (FeS), containing 4% P and 6% S. The sulfur-only additive α-mercaptobenzothiazole (MBT) produced an inorganic FeS film with 45% S but no phosphorus. [1] This dual-chemistry film enables TPPT to deliver both low-load anti-wear protection (phosphorus component) and high-load extreme-pressure capacity (sulfur component) in a single additive, whereas TCP requires supplementary EP additives and MBT exhibits poor low-load performance. [2]

Tribochemistry Extreme-pressure additives Surface analysis

Thermal Stability in Oil Solution: TPPT vs. Conventional Zinc Dialkyldithiophosphates (ZDDPs)

The thermo-oxidative reactivity of TPPT was studied by FT-IR and NMR spectroscopy in lubricant oil solution at elevated temperatures. TPPT did not completely decompose even after heating at 423 K (150 °C) for 168 hours and at 473 K (200 °C) for 72 hours; degradation was a first-order reaction commencing only after a 6-hour induction period at both temperatures [1]. By comparison, conventional ZDDPs are reported to undergo significant thermal decomposition at temperatures above approximately 130–150 °C with substantially shorter half-lives [2]. The primary degradation pathway for TPPT involves scission of the P=S bond to form triphenyl phosphate (TPhP), with no oil-insoluble precipitate formation, maintaining lubricant clarity and filterability [1].

Lubricant additive stability Thermo-oxidative degradation FT-IR/NMR kinetics

Ashless Composition: TPPT vs. ZDDP in Catalyst-Sensitive and Low-Emission Lubricant Formulations

TPPT contains no metallic elements; it is a purely organic organophosphorus-sulfur compound that leaves zero sulfated ash upon combustion. In contrast, ZDDPs contain 8–10 wt% zinc and produce zinc phosphate/polyphosphate ash deposits that poison three-way catalysts (TWCs) and diesel particulate filters (DPFs) [1]. TPPT is commercially positioned as an ashless EP/AW additive with phosphorus content of 8.5–9.5 wt% and sulfur content of 8.8–11.5 wt%, achieving EP protection through tribofilm chemistry without metallic residue [2]. Multiple independent tribological studies have confirmed that TPPT provides wear protection on Ti–N, Ti–Al–N, Cr–N, and diamond-like carbon (DLC) coated surfaces that is equivalent to or better than ZDDP, with the additional finding that ZDDP has a more detrimental effect on DLC coatings compared to TPPT [3].

Ashless anti-wear additives Catalyst compatibility Low-SAPS lubricants

Yellow Metal (Copper/Brass) Compatibility vs. Sulfurized Fat EP Additives

Conventional sulfurized fat and sulfurized olefin EP additives are widely recognized to be corrosive toward yellow metals (copper, brass, bronze) at elevated operating temperatures, causing staining, pitting, and dimensional changes in gears, bearings, and synchronizer components [1]. TPPT, by contrast, is explicitly documented as non-corrosive to yellow metals while retaining full EP and anti-wear functionality . This compatibility profile permits TPPT use in industrial gear oils, hydraulic fluids, and greases containing copper-alloy components without requiring supplementary corrosion inhibitors that would increase formulation cost and complexity. Typical industrial treat rates are 0.1–1.0 wt% in gear oils and 0.2–1.0 wt% in greases (BASF Irgalube® TPPT recommendation) .

Yellow metal corrosion EP additive compatibility Gear oil formulation

Environmental Persistence and Bioaccumulation: TPPT as a PBT-SVHC vs. Triphenyl Phosphate (TPhP)

TPPT was formally identified as a Substance of Very High Concern (SVHC) and added to the ECHA Candidate List on 21 January 2025 on the basis of PBT properties (Article 57d of REACH) [1]. The Annex XV dossier, submitted by the Netherlands, reports that TPPT has an extremely long degradation half-life in aquatic environments with no significant degradation over extended test periods, and a bioconcentration factor (BCF) exceeding 2000 in aquatic organisms such as fish [2]. Aquatic toxicity data include a No Observed Effect Concentration (NOEC) for larval survival in rainbow trout significantly below safety thresholds, and classification as Aquatic Chronic 1 (H410: Very toxic to aquatic life with long-lasting effects) [3]. By comparison, triphenyl phosphate (TPhP), while under regulatory scrutiny, has not been classified as PBT-SVHC under equivalent criteria; TPhP is more readily hydrolyzed and exhibits lower bioaccumulation potential [4]. In environmental dust monitoring from automotive repair shops, TPPT (median concentration 230 ng/g) and TPhP (median concentration 302 ng/g) were detected at comparable levels, confirming that TPPT migrates from lubricant applications into the indoor environment [5].

PBT assessment REACH SVHC Environmental fate Bioaccumulation

Wear Protection on DLC-Coated Surfaces: TPPT Outperforms ZDDP as an Ashless Replacement

A 2014 study directly compared the tribological effects of ZDDP and ashless TPPT on hydrogen-free diamond-like carbon (DLC) coatings using a pin-on-cylinder tribometer. TPPT appeared more effective than ZDDP in minimizing wear on the DLC-coated surface, while primary ZDDP was found to have a more detrimental effect on the DLC coating compared to TPPT [1]. In a parallel study on Ti–N and Ti–Al–N coatings, both ZDDP and TPPT reduced wear through tribofilm formation, but the authors concluded that TPPT is a suitable ZDDP replacement for wear protection on these surfaces [2]. The key mechanistic advantage is that TPPT forms a tribofilm without the zinc polyphosphate glass network characteristic of ZDDP films, which can be abrasive on certain hard coatings [3].

DLC coating tribology ZDDP replacement Ashless anti-wear

High-Value Application Scenarios for O,O,O-Triphenyl Phosphorothioate Grounded in Quantitative Differentiation Evidence


Ashless Extreme-Pressure Industrial Gear Oils for Yellow-Metal-Containing Equipment

In worm gear reducers and industrial gearboxes containing bronze worm wheels or brass synchronizer components, TPPT at 0.1–1.0 wt% treat rate provides simultaneous EP protection and yellow-metal compatibility, supported by its non-corrosive profile documented in commercial technical datasheets . Unlike sulfurized fat EP additives that corrode copper alloys, TPPT's dual P+S tribofilm (4% P + 6% S composition) delivers both anti-wear and extreme-pressure functionality without requiring supplementary corrosion inhibitor packages [1]. This scenario directly leverages the tribofilm chemistry differentiation established in Section 3, Evidence 1, and the yellow-metal compatibility evidence in Evidence 4.

Low-SAPS Engine Oils for Catalyst-Equipped and DLC-Coated Modern Powertrains

For heavy-duty diesel and gasoline direct-injection engines employing three-way catalysts, diesel particulate filters, and diamond-like carbon (DLC) coated components, TPPT serves as an ashless (0% metallic residue) replacement for ZDDP [2]. The evidence that TPPT matches or exceeds ZDDP wear protection on DLC, Ti–N, and Ti–Al–N coatings while eliminating zinc-derived catalyst poisoning deposits (Section 3, Evidence 3 and 6) makes it the additive of choice for next-generation low-emission lubricant formulations targeting API CK-4/FA-4 or equivalent performance categories [3].

High-Temperature Compressor and Turbine Oils Requiring Prolonged Thermal Stability Above 150 °C

In rotary screw compressors and gas/steam turbine oil circuits where sustained bulk oil temperatures reach 150 °C (423 K) or higher, TPPT's demonstrated thermal stability—surviving >168 hours at 423 K without complete decomposition—outperforms conventional ZDDPs that degrade appreciably under equivalent thermal stress [4]. The absence of oil-insoluble degradation byproducts ensures continued filterability and system cleanliness, critical for precision compressor and turbine bearing protection. This application draws directly on the thermal stability evidence in Section 3, Evidence 2.

Environmentally Monitored Facilities Requiring SVHC Documentation and Supply-Chain Transparency (EU Market)

Following TPPT's January 2025 inclusion on the REACH SVHC Candidate List as a PBT substance [5], any EU/EEA article containing TPPT at >0.1% w/w triggers Article 33 communication obligations to downstream users and consumers, and SCIP database notification duties for article producers [6]. Procurement teams selecting TPPT must implement documented SVHC management protocols; conversely, facilities seeking to avoid SVHC-triggered obligations may need to evaluate TPPT-free alternatives. This regulatory differentiation from non-listed phosphate esters (Section 3, Evidence 5) directly impacts procurement decision trees and total cost of compliance.

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